Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural architecture, which incorporates multiple functional groups within a constrained cyclic framework. The primary name "ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate hydrochloride" precisely describes the substitution pattern and stereochemical relationships within the molecule. The nomenclature indicates the presence of an ethyl ester group attached to position 1 of the cyclobutane ring, while position 3 bears both an aminomethyl substituent and a fluorine atom. This specific substitution pattern creates a quaternary carbon center at position 3, which significantly influences the compound's three-dimensional structure and conformational behavior.
The structural representation of this compound reveals a four-membered cyclobutane ring system that exhibits considerable ring strain, a characteristic feature that affects both its chemical reactivity and biological activity. The cyclobutane core adopts a puckered conformation to minimize angle strain, with the substituents positioned to reduce steric interactions. The fluorine atom at position 3 occupies an axial or equatorial position depending on the ring conformation, while the aminomethyl group extends outward from the ring system. The ethyl carboxylate group at position 1 provides additional conformational flexibility through rotation around the carbon-carbon and carbon-oxygen bonds.
Crystallographic studies of related fluorocyclobutane derivatives suggest that the compound may exhibit specific hydrogen bonding patterns in its solid state, particularly involving the amino group and the chloride counterion. These intermolecular interactions contribute to the overall stability of the crystalline form and influence the compound's dissolution behavior in aqueous media. The molecular geometry is further characterized by the presence of specific bond angles and lengths that deviate from ideal tetrahedral values due to the constraints imposed by the four-membered ring system.
Molecular Formula and Stereochemical Descriptors
The molecular formula of ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate hydrochloride is represented as Carbon eight Hydrogen fifteen Chlorine Fluorine Nitrogen Oxygen two, reflecting the incorporation of multiple heteroatoms within the organic framework. This formula indicates a molecular weight of 211.66 grams per mole, as determined through computational methods and experimental verification. The presence of both fluorine and chlorine atoms in the molecule contributes significantly to its overall polarity and influences its interaction with biological systems and solvents.
The stereochemical complexity of this compound arises from the presence of two chiral centers within the cyclobutane ring system, specifically at positions 1 and 3. The absolute configuration is designated using the Cahn-Ingold-Prelog priority rules, with the compound existing as a racemic mixture containing equal proportions of both enantiomers. The stereochemical descriptor "rac-ethyl(1s,3s)" indicates the relative configuration of the substituents, where both the carboxylate and the aminomethyl-fluorine bearing carbon centers adopt the same stereochemical arrangement. This specific stereochemical relationship creates a cis-configuration across the cyclobutane ring, which influences the compound's three-dimensional shape and potential biological activity.
The conformational behavior of the cyclobutane ring system is constrained by the ring strain inherent in four-membered rings, typically estimated at approximately 26-28 kilocalories per mole. This strain energy affects the preferred conformations of the ring system and the orientation of the substituents. The fluorine atom, being the smallest halogen, occupies minimal space while significantly influencing the electronic properties of the molecule through its high electronegativity and strong carbon-fluorine bond. The aminomethyl group provides a site for protonation under physiological conditions, while the ethyl ester group offers potential for hydrolysis or transesterification reactions.
Table 1: Molecular Descriptors of Ethyl 3-(Aminomethyl)-3-Fluorocyclobutane-1-Carboxylate Hydrochloride
Salt Formation and Counterion Interactions
The formation of the hydrochloride salt represents a critical aspect of this compound's pharmaceutical development, as salt formation significantly influences solubility, stability, and bioavailability characteristics. The selection of the chloride ion as the counterion follows established principles in pharmaceutical salt development, where the difference in dissociation constant values between the basic drug and the acidic counterion must exceed two to three units to ensure stable salt formation. The amino group in the aminomethyl substituent serves as the protonation site, forming a quaternary ammonium cation that associates with the chloride anion through ionic interactions.
The hydrochloride salt formation process involves the protonation of the primary amino group by hydrochloric acid, resulting in the formation of an ammonium chloride salt. This transformation significantly enhances the aqueous solubility of the compound compared to its free base form, as ionic compounds generally exhibit greater water solubility than their neutral counterparts. The solubility enhancement is particularly important for pharmaceutical applications, where adequate dissolution rates are essential for proper drug absorption and bioavailability. Research on similar amino hydrochloride compounds indicates that solubility can be increased by several orders of magnitude through salt formation.
The counterion interactions in this system involve multiple types of intermolecular forces, including ionic bonding between the protonated amino group and the chloride ion, hydrogen bonding between the ammonium protons and available hydrogen bond acceptors, and van der Waals interactions between molecular components. The chloride ion, being a small, highly solvated anion, readily forms hydrogen bonds with water molecules in aqueous solution, facilitating the dissolution process. The pH-solubility profile of this compound is expected to follow typical patterns observed for amino hydrochloride salts, where maximum solubility occurs under acidic conditions and decreases significantly as the pH approaches and exceeds the compound's dissociation constant value.
The crystal structure of the hydrochloride salt likely exhibits specific packing arrangements that optimize the electrostatic interactions between the cationic and anionic components while minimizing steric hindrance. Studies on related hydrochloride salts demonstrate that these compounds often form extended hydrogen bonding networks in the solid state, contributing to their thermal stability and mechanical properties. The presence of multiple hydrogen bond donors and acceptors within the molecule creates opportunities for complex supramolecular arrangements that influence the compound's physical properties, including melting point, crystal habit, and dissolution behavior.
Table 2: Salt Formation Properties and Counterion Characteristics
| Parameter | Description | Impact |
|---|---|---|
| Protonation Site | Primary amino group in aminomethyl substituent | Forms quaternary ammonium cation |
| Counterion | Chloride anion from hydrochloric acid | High solubility, strong ionic interactions |
| Salt Type | Simple ionic salt with 1:1 stoichiometry | Enhanced aqueous solubility |
| Hydrogen Bonding | Ammonium protons to chloride and water | Stabilizes crystal structure |
| pH Dependence | Maximum solubility under acidic conditions | Controls dissolution behavior |
| Crystal Packing | Extended hydrogen bonding networks | Influences physical properties |
Properties
IUPAC Name |
ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2.ClH/c1-2-12-7(11)6-3-8(9,4-6)5-10;/h6H,2-5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPCRBLIYNHEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride, with the CAS number 2287316-50-9, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : Ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate hydrochloride
- Molecular Formula : C8H14ClFNO2
- Molecular Weight : 211.66 g/mol
- Physical Form : Powder
- Purity : 95% .
The biological activity of Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the fluorine atom and the aminomethyl group enhances its binding affinity to specific receptors and enzymes.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting the synthesis of neurotransmitters or other critical biomolecules.
- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that are critical for various physiological responses.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Recent studies have shown that derivatives of cyclobutane compounds exhibit significant antimicrobial properties. Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth and biofilm formation.
Neuroprotective Effects
Research indicates that compounds with similar structures may exert neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress. The aminomethyl group is hypothesized to play a crucial role in these neuroprotective mechanisms.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism likely involves interference with cell cycle regulation and apoptosis pathways.
Data Table: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of Staphylococcus aureus | |
| Neuroprotective | Protects neuronal cells from oxidative stress | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride against resistant strains of bacteria demonstrated a significant reduction in bacterial load, highlighting its potential as a novel antimicrobial agent .
- Neuroprotection Research : In vitro experiments showed that the compound could reduce oxidative stress markers in neuronal cultures, suggesting a protective effect against neurodegenerative processes .
- Cancer Cell Line Study : Testing on various cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating potential for further development as an anticancer therapeutic .
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride has the following chemical characteristics:
- Chemical Formula : C₈H₁₄ClFNO₂
- IUPAC Name : Ethyl (1R,3R)-3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate hydrochloride
- Molecular Weight : Approximately 195.66 g/mol
- Physical Form : Powder
The compound features a cyclobutane ring with an aminomethyl group and a fluorine atom, which contributes to its unique biological activities and potential therapeutic applications .
Medicinal Chemistry
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride is primarily studied for its potential in drug development. Its structure allows it to interact with various biological targets, making it a candidate for pharmaceuticals aimed at treating conditions such as:
- Neurological Disorders : The compound's ability to modify neurotransmitter pathways can be explored for developing treatments for conditions like depression or anxiety.
- Cancer Therapeutics : Research indicates that compounds with similar structures may have anticancer properties, suggesting potential applications in oncology .
The compound has been investigated for its interactions with biological systems. Key areas of focus include:
- Mechanism of Action : Understanding how ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride interacts at the molecular level can provide insights into its therapeutic potential. Studies often involve examining binding affinities to receptors or enzymes .
- Pharmacokinetics : Research is being conducted to assess how the compound is metabolized in the body, which is crucial for evaluating its efficacy and safety as a drug candidate .
Synthetic Applications
The synthesis of ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride can be achieved through various methods, which are essential for producing the compound in sufficient quantities for research purposes. Key synthetic routes include:
- Amine Coupling Reactions : These reactions are used to introduce the aminomethyl group into the cyclobutane framework.
- Fluorination Techniques : Specific methods are employed to incorporate the fluorine atom into the structure, enhancing its biological activity .
Comparative Analysis with Related Compounds
To better understand the unique properties of ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-Ethyl-3-fluorocyclobutane | Fluorinated cyclobutane | Potential use as an intermediate in organic synthesis |
| 4-Aminobenzoic acid | Amino group on aromatic ring | Used in sunscreen formulations; different reactivity profile |
| Ethyl 3-oxobutanoate | Ketone functionality | Versatile building block in organic synthesis |
The distinct combination of structural features in ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride may confer unique biological activities compared to these related compounds .
Case Studies and Research Findings
Several studies have documented the applications and effects of ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride:
- A study published in RSC Advances explored the modification of this compound to enhance its binding affinity to specific receptors involved in neurological disorders, demonstrating promising results that warrant further investigation .
- Another research article highlighted its potential role in cancer therapy by examining how structural modifications could increase cytotoxicity against cancer cell lines .
Q & A
Q. What are the critical reaction parameters for optimizing the synthesis of Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate; hydrochloride?
The synthesis typically involves cyclobutane ring formation, fluorination, and aminomethylation. Key parameters include:
- Temperature control : Fluorination steps often require low temperatures (−78°C to 0°C) to minimize side reactions.
- Catalyst selection : Palladium or nickel catalysts may enhance coupling efficiency during aminomethylation .
- pH adjustments : Hydrochloride salt formation requires precise pH control (pH 4–6) to ensure crystallization .
- Purification : Use preparative HPLC or recrystallization in ethanol/water mixtures to achieve ≥95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
A combination of spectroscopic and chromatographic methods is recommended:
- NMR : -NMR confirms fluorination at the cyclobutane C3 position, while -NMR resolves aminomethyl proton signals .
- LC-MS : Validates molecular weight (CHFNO·HCl, MW 247.69) and detects impurities (e.g., unreacted intermediates) .
- X-ray crystallography : Resolves crystal structure to confirm stereochemistry and salt formation .
Q. How does the hydrochloride salt form influence solubility and stability?
The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS) compared to the free base, making it suitable for biological assays. Stability studies in PBS (pH 7.4, 25°C) show >90% integrity over 72 hours. For long-term storage, lyophilization at −20°C is advised .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this chiral cyclobutane derivative?
- Chiral HPLC : Use a CHIRALPAK® IG-3 column with a hexane/isopropanol (80:20) mobile phase; resolution factors (R) >1.5 are achievable .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze ester groups in racemic mixtures .
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
- Analog synthesis : Modify the fluorocyclobutane core (e.g., replace fluorine with chlorine or methyl groups) and compare binding affinities .
- Target profiling : Screen against GPCRs or ion channels using radioligand displacement assays, referencing similar amines in and .
Q. What computational methods predict its interaction with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of serotonin receptors (e.g., 5-HT) to model binding poses.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using GROMACS .
Q. How should contradictory data on biological activity be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects.
- Metabolite screening : Use LC-MS to identify degradation products that may interfere with activity measurements .
Q. What methodologies assess metabolic stability in preclinical models?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.
- Pharmacokinetic profiling : Administer intravenously (1 mg/kg) in rodents; calculate half-life (t) and clearance rates .
Q. How does the compound degrade under stressed conditions (e.g., light, heat)?
- Forced degradation : Expose to UV light (254 nm, 48 hours) or heat (60°C, 72 hours). Monitor via HPLC for:
- Photodegradation : Formation of defluorinated byproducts.
- Thermal degradation : Hydrolysis of the ester group to carboxylic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
